molecular formula C11H9N3 B1422947 2-(Methylamino)quinoline-4-carbonitrile CAS No. 1311314-12-1

2-(Methylamino)quinoline-4-carbonitrile

Cat. No. B1422947
M. Wt: 183.21 g/mol
InChI Key: CBKYBPQWMMTFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)quinoline-4-carbonitrile, also known as MAQC, is an organic compound that belongs to the family of quinoline derivatives. It has a molecular weight of 183.21 g/mol .


Molecular Structure Analysis

The molecular formula of 2-(Methylamino)quinoline-4-carbonitrile is C11H9N3 . The InChI code is 1S/C11H9N3/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)14-11/h2-6H,1H3,(H,13,14) .

Scientific Research Applications

Cancer Treatment Research

2-(Methylamino)quinoline-4-carbonitrile derivatives have shown significant promise in cancer treatment research. A notable study discusses the optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) kinase activity. These compounds exhibit potent inhibitory effects on HER-2 kinase and demonstrate enhanced activity against HER-2 positive cells, suggesting potential applications in cancer therapies (Tsou et al., 2005).

Synthesis and Chemical Properties

Another significant area of application is in the development of novel synthetic pathways and understanding the chemical properties of 2-(Methylamino)quinoline-4-carbonitrile compounds. A study details the synthesis of highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles, showcasing the versatility of these compounds in chemical synthesis (Pratap & Ram, 2007).

Photovoltaic Applications

Research also extends into the field of renewable energy, particularly in the development of organic photovoltaic materials. A study investigates the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their potential in the fabrication of organic–inorganic photodiodes (Zeyada et al., 2016).

Corrosion Inhibition

2-(Methylamino)quinoline-4-carbonitrile derivatives have been explored as corrosion inhibitors. Studies demonstrate their effectiveness in protecting metals like mild steel in acidic environments. This application is crucial in industries where metal corrosion can lead to significant economic losses and safety hazards (Singh et al., 2016).

DNA Detection

These compounds have also been investigated for their potential in biological applications, such as DNA detection. A study on novel aminated benzimidazo[1,2-a]quinolines, which are derivatives of 2-(Methylamino)quinoline-4-carbonitrile, shows that they can act as fluorescent probes for DNA, indicating potential applications in biochemical research and medical diagnostics (Perin et al., 2011).

Future Directions

The future directions for research on 2-(Methylamino)quinoline-4-carbonitrile could include exploring its potential biological activities and developing more efficient synthesis methods. Given the biological activities exhibited by quinoline derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

2-(methylamino)quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)14-11/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKYBPQWMMTFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)quinoline-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)quinoline-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)quinoline-4-carbonitrile
Reactant of Route 3
2-(Methylamino)quinoline-4-carbonitrile
Reactant of Route 4
2-(Methylamino)quinoline-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(Methylamino)quinoline-4-carbonitrile
Reactant of Route 6
2-(Methylamino)quinoline-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.